3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like methanol or ethyl acetate, and reagents such as sodium bicarbonate for neutralization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of human glucokinase, enhancing its catalytic activity and thereby exerting hypoglycemic effects . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamide: Similar structure with methoxy and nitro groups in the benzamide moiety.
2,3-dimethoxybenzamides: These compounds share the benzamide core but have different substituents.
Uniqueness
3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H16N4O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-methoxy-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C20H16N4O2/c1-26-16-6-2-4-13(10-16)20(25)22-15-7-8-17-18(11-15)24-19(23-17)14-5-3-9-21-12-14/h2-12H,1H3,(H,22,25)(H,23,24) |
InChI Key |
KWZYWGIYFWAZBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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